Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. This compound features a unique structure that combines a triazole ring fused with a pyrimidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide, and yields the desired triazolopyrimidine derivatives with good regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products
Major products formed from these reactions include quinone derivatives, dihydro compounds, and various substituted triazolopyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets, such as enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine core but differs in the substitution pattern.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine indole derivatives: These compounds are designed for anticancer applications and share structural similarities with the target compound.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H22N4O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H22N4O3/c1-4-6-14-15(17(24)25-5-2)16(12-7-9-13(23)10-8-12)22-18(20-14)19-11(3)21-22/h7-10,16,23H,4-6H2,1-3H3,(H,19,20,21) |
InChI Key |
HZNLYFRDYXEMOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)O)C(=O)OCC |
Origin of Product |
United States |
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